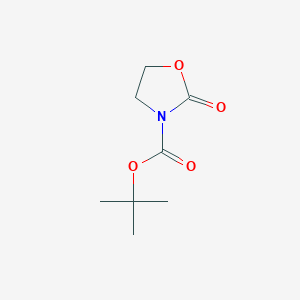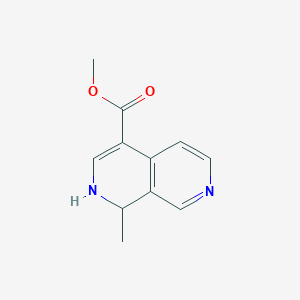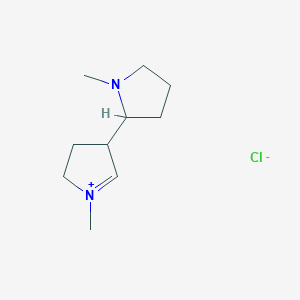
1-Methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium chloride is a chemical compound with a complex structure It is characterized by the presence of a pyrrolidine ring and a pyrrolinium ion, which contribute to its unique chemical properties
Métodos De Preparación
The synthesis of 1-Methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium chloride involves several steps. One common method includes the reaction of 1-methylpyrrolidine with a suitable halogenating agent to form the corresponding halide. This intermediate is then subjected to further reactions to introduce the pyrrolinium ion, resulting in the formation of the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-Methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and its interactions with biological macromolecules. In medicine, researchers investigate its potential therapeutic properties, such as its ability to modulate neurotransmitter systems or its use as a precursor for drug development. In industry, it may be utilized in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium chloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in modulating neurotransmitter systems or its interaction with cellular signaling pathways.
Comparación Con Compuestos Similares
1-Methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium chloride can be compared with other similar compounds, such as 1-methyl-4-(pyrrolidin-2-yl)piperidine and 1-methyl-4-pyrrolidin-2-yl-pyrazole These compounds share structural similarities but differ in their specific chemical properties and potential applications
Propiedades
Número CAS |
114394-25-1 |
|---|---|
Fórmula molecular |
C10H19ClN2 |
Peso molecular |
202.72 g/mol |
Nombre IUPAC |
1-methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium;chloride |
InChI |
InChI=1S/C10H19N2.ClH/c1-11-7-5-9(8-11)10-4-3-6-12(10)2;/h8-10H,3-7H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
NTPWYMVRZYTBPM-UHFFFAOYSA-M |
SMILES canónico |
CN1CCCC1C2CC[N+](=C2)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-5,6,7,8-tetrahydro-4H-[1,3]oxazolo[4,5-d]azepin-2-amine](/img/structure/B14303401.png)
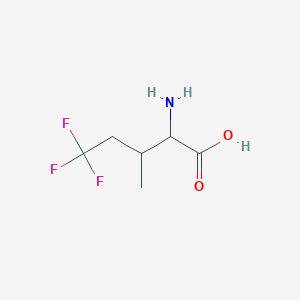
![2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate](/img/structure/B14303407.png)

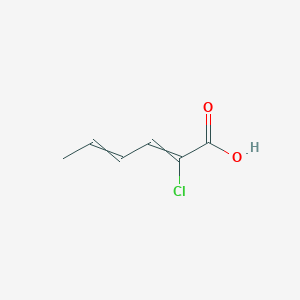
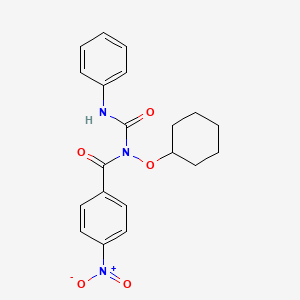
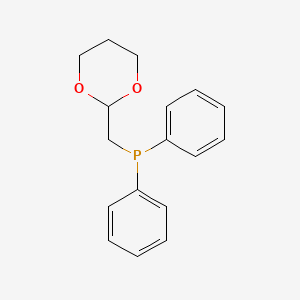
![2-[(Phenylselanyl)methyl]octahydro-1-benzofuran](/img/structure/B14303438.png)
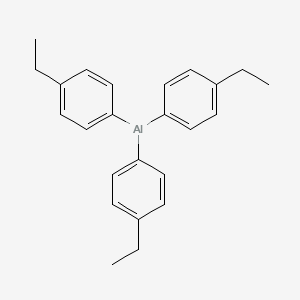
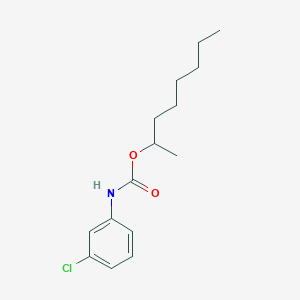
![1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14303450.png)
![8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile](/img/structure/B14303468.png)
